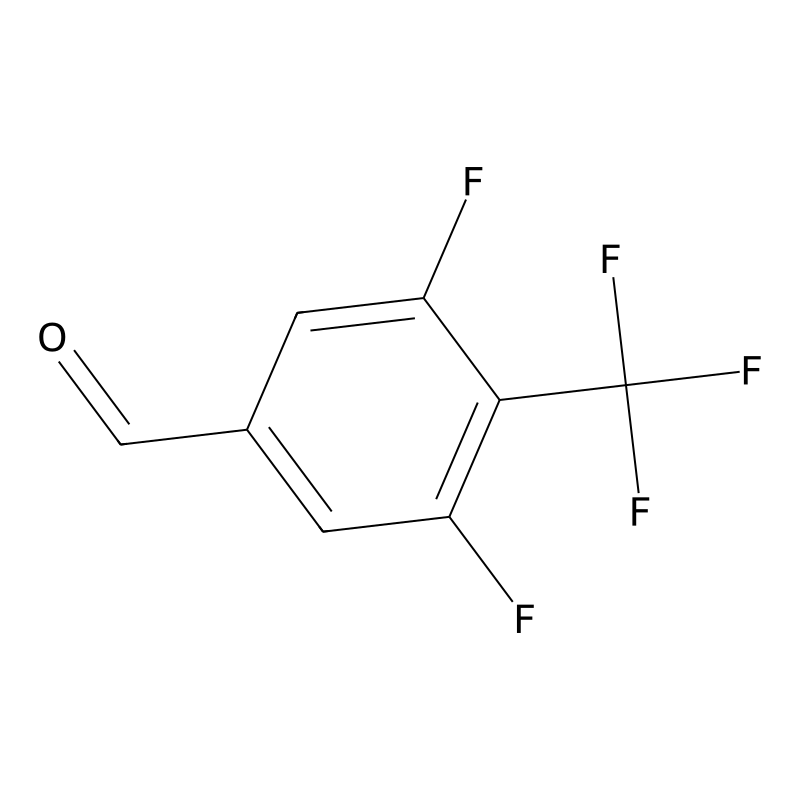3,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
The presence of the aldehyde functional group (C=O) indicates 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde's potential as a key intermediate in the synthesis of more complex organic molecules. The aldehyde group can be readily transformed into various other functionalities, allowing researchers to create new molecules with desired properties [].
Building Block in Medicinal Chemistry
The combination of fluorine atoms and a trifluoromethyl group introduces unique electronic properties to the molecule. This can make 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde a valuable building block for designing and synthesizing novel pharmaceuticals []. Fluorine substitution can improve drug potency, metabolic stability, and blood-brain barrier penetration, all crucial factors in drug development [].
Material Science Applications
Fluorinated aromatic aldehydes have been explored in the development of new materials with specific functionalities. For instance, these molecules can be used as precursors for polymers with tailored properties like thermal stability and electrical conductivity []. Further research is needed to determine if 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde exhibits similar properties.
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound with the molecular formula CHFO. This compound features a benzaldehyde functional group, characterized by the presence of both difluoro and trifluoromethyl substituents on the aromatic ring. The structural formula indicates that it has two fluorine atoms at positions 3 and 5, and a trifluoromethyl group (-CF) at position 4 of the benzene ring. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can react with amines or other nucleophiles to form imines or enamines through condensation.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can influence electrophilic substitution reactions on the aromatic ring, potentially directing new substituents to specific positions .
The synthesis of 3,5-difluoro-4-(trifluoromethyl)benzaldehyde typically involves:
- Fluorination of Benzaldehyde Derivatives: Starting from a suitable benzaldehyde, fluorination can be achieved using reagents such as potassium fluoride or other fluorinating agents under controlled conditions.
- Trifluoromethylation: The introduction of the trifluoromethyl group may be accomplished through methods such as:
- Using trifluoromethylating agents like trifluoromethyl sulfonium salts.
- Directly applying trifluoroacetic acid in the presence of a base.
These methods allow for the selective introduction of fluorine atoms and the trifluoromethyl group into the aromatic system .
3,5-Difluoro-4-(trifluoromethyl)benzaldehyde has potential applications in various fields:
- Pharmaceuticals: Its unique structure may contribute to drug design, particularly in developing compounds with improved efficacy and reduced toxicity.
- Agrochemicals: The compound may serve as an intermediate in synthesizing pesticides or herbicides due to its potential biological activity.
- Material Science: It could be utilized in creating advanced materials with specific chemical properties owing to its fluorinated nature .
Several compounds share structural similarities with 3,5-difluoro-4-(trifluoromethyl)benzaldehyde. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | One fluorine atom; similar trifluoromethyl group | Less steric hindrance due to fewer fluorine atoms |
| 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde | Different substitution pattern; two difluoros | Potentially different reactivity due to position |
| 4-(Trifluoromethyl)benzaldehyde | No additional fluorine substitutions | Simpler structure; easier synthesis |
These compounds highlight the uniqueness of 3,5-difluoro-4-(trifluoromethyl)benzaldehyde due to its specific arrangement of multiple fluorinated groups which may enhance its chemical reactivity and biological activity compared to others .








